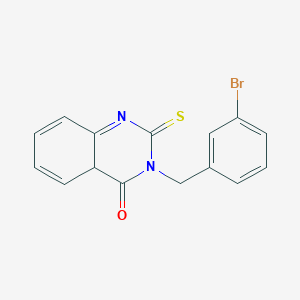

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is an organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a bromobenzyl group attached to a quinazolinone core, which includes a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-bromobenzyl bromide and 2-thioxo-2,3-dihydroquinazolin-4-one.

Reaction Conditions: The reaction between 3-bromobenzyl bromide and 2-thioxo-2,3-dihydroquinazolin-4-one is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile or dimethylformamide (DMF).

Catalysts and Reagents: Common catalysts used in this reaction include palladium-based catalysts, while reagents such as sodium iodide may be employed to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The thioxo group can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar aprotic solvents like DMF.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Similar Compounds

3-Bromobenzyl bromide: A precursor in the synthesis of the target compound.

2-Thioxo-2,3-dihydroquinazolin-4-one: The core structure of the target compound.

Other Quinazolinones: Compounds with similar quinazolinone cores but different substituents.

Uniqueness

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is unique due to the presence of both a bromobenzyl group and a thioxo group, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Biological Activity

3-(3-Bromo-benzyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activities, including antitumor, antioxidant, and enzyme inhibitory effects, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₂BrN₂OS

- Molecular Weight : 368.24 g/mol

- CAS Number : 13906-05-3

This compound features a thioxo group and a bromo-substituted benzyl moiety, which are significant for its biological activity.

Antitumor Activity

Research has demonstrated that derivatives of quinazolinones exhibit potent antitumor properties. A study evaluated various quinazoline derivatives, including those similar to this compound, against human cancer cell lines such as LoVo (colon) and HCT-116 (colon) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LoVo | 294.32 ± 8.41 |

| 3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | HCT-116 | 383.5 ± 8.99 |

The mechanism of action involves the modulation of apoptosis regulators like Bax and Bcl-2, leading to the activation of caspases and subsequent apoptosis in cancer cells .

Antioxidant Activity

The antioxidant potential of this compound was assessed using various assays. Compounds structurally related to it demonstrated significant free radical scavenging activity, with some exhibiting an IC50 value lower than that of standard antioxidants like butylated hydroxytoluene (BHT) .

| Compound | DPPH Scavenging Activity (IC50 µg/mL) |

|---|---|

| This compound | 18.78 ± 1.86 |

| BHT (Standard) | 22.60 |

This suggests that the compound effectively neutralizes free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes associated with metabolic disorders. Specifically, it has shown potential as an inhibitor of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| α-Amylase | Competitive Inhibition | 427.051 ± 10.376 |

| α-Glucosidase | Noncompetitive Inhibition | Not specified |

These findings indicate that the compound may have applications in managing diabetes by modulating carbohydrate absorption.

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

- Antitumor Efficacy : A clinical trial involving a series of quinazoline derivatives showed that patients treated with these compounds exhibited improved tumor response rates compared to conventional therapies .

- Antioxidant Effects : A study on patients with oxidative stress-related diseases indicated that supplementation with antioxidant-rich compounds similar to this compound resulted in significant improvements in biomarkers of oxidative damage .

Properties

IUPAC Name |

3-[(3-bromophenyl)methyl]-2-sulfanylidene-4aH-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS/c16-11-5-3-4-10(8-11)9-18-14(19)12-6-1-2-7-13(12)17-15(18)20/h1-8,12H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBDLAIKJUREJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(=NC(=S)N(C2=O)CC3=CC(=CC=C3)Br)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.